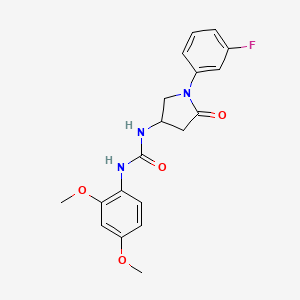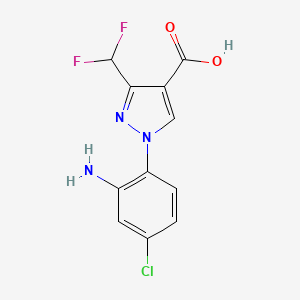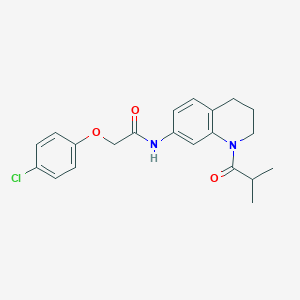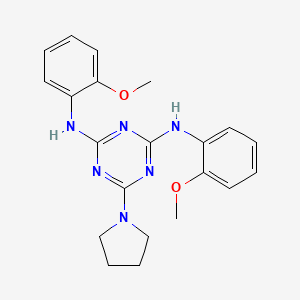![molecular formula C17H10F6N2S B2367748 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477852-01-0](/img/structure/B2367748.png)
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have six positional isomers depending on the location of the nitrogen atoms . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of research for many years. For instance, the Friedlander reaction is a well-known method for synthesizing 1,8-naphthyridines . This reaction involves the use of an inexpensive and biocompatible ionic liquid as a catalyst . The choline hydroxide (ChOH) is used as a metal-free, nontoxic, and water-soluble catalyst .Molecular Structure Analysis
Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Wissenschaftliche Forschungsanwendungen
NK1 Receptor Antagonists
7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives have been explored for their role as tachykinin NK1 receptor antagonists. Studies like the one by Natsugari et al. (1999) delve into the synthesis and evaluation of cyclic analogues of these compounds for NK1 antagonistic activities, highlighting their potential in treating bladder function disorders (Natsugari et al., 1999).
Synthesis and Structural Studies
Research by Gan et al. (2011) focuses on synthesizing and characterizing Cu(I) and Pb(II) complexes containing tris-naphthyridyl compounds, which include derivatives of this compound. These studies provide insights into the molecular structures and properties of these complexes (Gan et al., 2011).
Diiron Complexes Modeling
He and Lippard (2001) explore the synthesis and electrochemical studies of diiron complexes using 1,8-naphthyridine-based dinucleating ligands. This research aids in understanding the active sites of non-heme diiron enzymes (He & Lippard, 2001).
Synthesis of Novel Bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes
Ravi et al. (2018) discuss an eco-friendly synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)-sulfanes under microwave and conventional conditions. These compounds are evaluated for their anti-microbial activity, offering potential applications in medical research (Ravi et al., 2018).
Efflux Pump Inhibition in Multiresistant Bacteria
Oliveira-Tintino et al. (2020) investigate the potential of 1,8-naphthyridine sulfonamides as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study contributes to the understanding of bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).
Wirkmechanismus
Target of Action
It is known that 1,5-naphthyridine derivatives exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
1,5-naphthyridine derivatives have been found to be effective in a mouse model of inflammation, suggesting they may interact with targets involved in inflammatory pathways .
Biochemical Pathways
Given the biological activities of related compounds, it is likely that this compound interacts with pathways involved in inflammation and possibly other cellular processes .
Pharmacokinetics
Related 1,5-naphthyridine derivatives have been reported to have good in vivo pharmacokinetics in rat models, suggesting good bioavailability .
Result of Action
Related 1,5-naphthyridine derivatives have been found to be effective in a mouse model of inflammation, suggesting they may have anti-inflammatory effects .
Action Environment
The biological activity of related compounds suggests that they are likely to be stable under physiological conditions .
Zukünftige Richtungen
Naphthyridines and their derivatives have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing potential applications in medicine and other fields.
Eigenschaften
IUPAC Name |
7-benzylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2S/c18-16(19,20)12-8-13(17(21,22)23)24-15-11(12)6-7-14(25-15)26-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARAHZBOWDYPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)


![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)



![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)